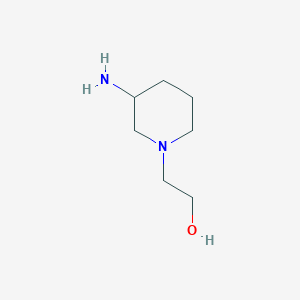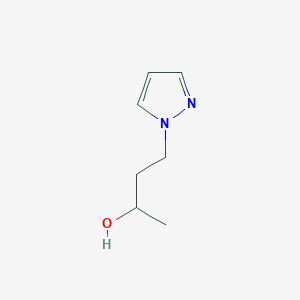
4-(1H-pyrazol-1-yl)butan-2-ol
説明
“4-(1H-pyrazol-1-yl)butan-2-ol” is a chemical compound with the CAS Number: 1250425-31-0 . It has a molecular weight of 140.19 and its IUPAC name is 4-(1H-pyrazol-1-yl)-2-butanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “4-(1H-pyrazol-1-yl)butan-2-ol” is 1S/C7H12N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3 .Physical And Chemical Properties Analysis
“4-(1H-pyrazol-1-yl)butan-2-ol” is a liquid at room temperature .科学的研究の応用
Application 1: Synthesis of Copper Complexes
- Scientific Field : Chemistry
- Summary of the Application : The compound “4-(1H-pyrazol-1-yl)butan-2-ol” is used as a supporting ligand for new copper (II) and copper (I) phosphane complexes .
- Methods of Application : The ligands react with copper in the presence of triphenylphosphine coligand (PPh3) to stabilize copper in the +1 oxidation state, avoiding oxidation to Cu (II) .
- Results or Outcomes : The new compounds were characterized by CHN analysis, 1 H-NMR, 13 C-NMR, FT-IR spectroscopy, and electrospray ionization mass spectrometry (ESI-MS) .
Application 2: Antimicrobial and Anti-inflammatory Agent
- Scientific Field : Pharmacy
- Summary of the Application : Pyrazole derivatives, including “4-(1H-pyrazol-1-yl)butan-2-ol”, have been found to exhibit antimicrobial and anti-inflammatory activities .
- Methods of Application : The exact methods of application are not specified, but typically these compounds would be administered in a suitable pharmaceutical formulation .
- Results or Outcomes : The outcomes of these applications are not specified in the source, but the implication is that these compounds could potentially be used in the treatment of infections and inflammatory conditions .
Application 3: Antihypertensive and Antipyretic Agent
- Scientific Field : Pharmacy
- Summary of the Application : Pyrazole derivatives, including “4-(1H-pyrazol-1-yl)butan-2-ol”, have been found to exhibit antihypertensive and antipyretic activities .
- Methods of Application : The exact methods of application are not specified, but typically these compounds would be administered in a suitable pharmaceutical formulation .
- Results or Outcomes : The outcomes of these applications are not specified in the source, but the implication is that these compounds could potentially be used in the treatment of high blood pressure and fever .
Application 4: Synthesis of Ketone Compounds
- Scientific Field : Chemistry
- Summary of the Application : “4-(1H-pyrazol-1-yl)butan-2-ol” is used in the synthesis of ketone compounds .
- Methods of Application : The compound reacts with strong bases by the retro-Claisen C−C bond cleavage reaction, giving rise to the formation of the species 4-phenyl-4-(1 H-pyrazol-1-yl)butan-2-one and 4-(3,5-dimethyl-1 H-pyrazol-1-yl)-4-phenylbutan-2-one .
- Results or Outcomes : This provides an efficient access to synthetically useful ketone compounds .
Application 5: Synthesis of Bioactive Chemicals
- Scientific Field : Pharmacy
- Summary of the Application : Pyrazoles, including “4-(1H-pyrazol-1-yl)butan-2-ol”, are used as scaffolds in the synthesis of bioactive chemicals .
- Methods of Application : The exact methods of application are not specified, but typically these compounds would be used in various reactions in different media .
- Results or Outcomes : The outcomes of these applications are not specified in the source, but the implication is that these compounds could potentially be used in the synthesis of a wide range of bioactive chemicals .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
4-pyrazol-1-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIATZCBNIISLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)butan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



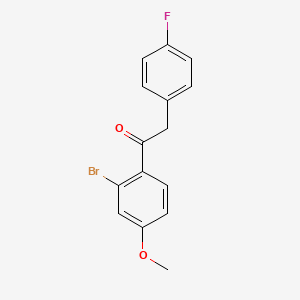

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)
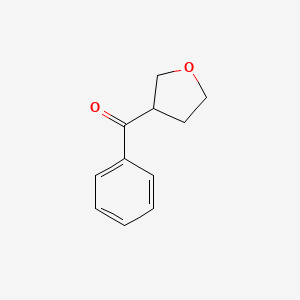

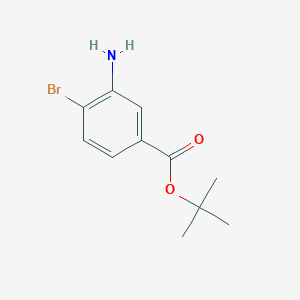
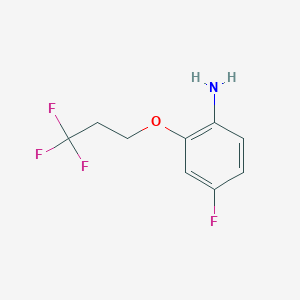
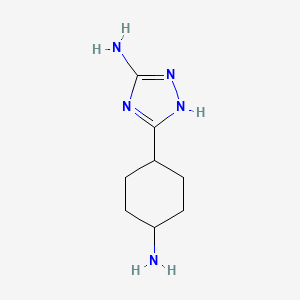
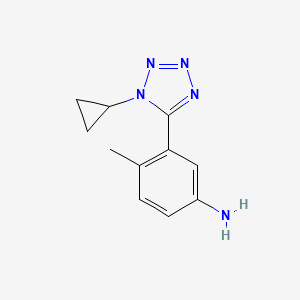
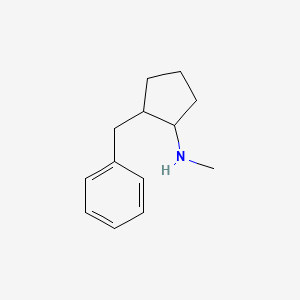
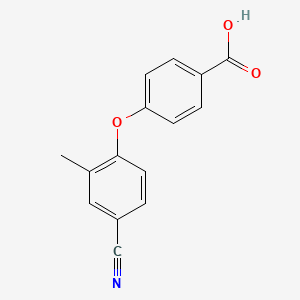
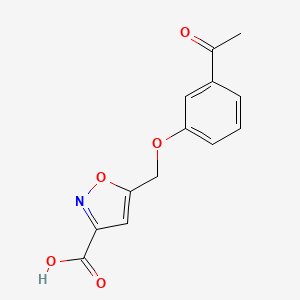
![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)
